molecular formula C19H24N4O3S B2749935 6-Phenyl-2-(1-pyrrolidin-1-ylsulfonylpiperidin-4-yl)pyridazin-3-one CAS No. 2380010-66-0

6-Phenyl-2-(1-pyrrolidin-1-ylsulfonylpiperidin-4-yl)pyridazin-3-one

Cat. No.: B2749935
CAS No.: 2380010-66-0
M. Wt: 388.49
InChI Key: LMAMYENMIPFVKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Phenyl-2-(1-pyrrolidin-1-ylsulfonylpiperidin-4-yl)pyridazin-3-one, also known as PSP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development. PSP is a pyridazinone derivative that has shown promising results in preclinical studies as an inhibitor of various enzymes and receptors.

Mechanism of Action

6-Phenyl-2-(1-pyrrolidin-1-ylsulfonylpiperidin-4-yl)pyridazin-3-one's mechanism of action is based on its ability to inhibit the activity of various enzymes and receptors. For example, this compound has been shown to inhibit the activity of PDE5, which is involved in the regulation of cyclic guanosine monophosphate (cGMP) levels in the body. Inhibition of PDE5 leads to increased levels of cGMP, which has been linked to the treatment of erectile dysfunction. This compound has also been shown to inhibit the activity of D2 receptors, which are involved in the regulation of dopamine levels in the brain. Inhibition of D2 receptors has been linked to the treatment of various neurological and psychiatric disorders.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in preclinical studies. For example, this compound has been shown to increase cGMP levels in the body, which has been linked to the treatment of erectile dysfunction. This compound has also been shown to increase dopamine levels in the brain, which has been linked to the treatment of various neurological and psychiatric disorders.

Advantages and Limitations for Lab Experiments

One of the advantages of 6-Phenyl-2-(1-pyrrolidin-1-ylsulfonylpiperidin-4-yl)pyridazin-3-one is its ability to inhibit the activity of various enzymes and receptors, which makes it a promising candidate for drug development. However, one of the limitations of this compound is its relatively low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for 6-Phenyl-2-(1-pyrrolidin-1-ylsulfonylpiperidin-4-yl)pyridazin-3-one research. One area of research could focus on the development of this compound analogs with improved solubility and pharmacokinetic properties. Another area of research could focus on the identification of new enzymes and receptors that this compound can inhibit, which could lead to the development of new drugs for the treatment of various diseases. Additionally, future research could focus on the development of this compound-based drug delivery systems that can target specific tissues or organs in the body.

Synthesis Methods

6-Phenyl-2-(1-pyrrolidin-1-ylsulfonylpiperidin-4-yl)pyridazin-3-one can be synthesized using a multi-step process involving the reaction of 4-chloro-2,6-dimethylpyridazine with piperidine, followed by the reaction of the resulting compound with phenylsulfonyl chloride. The final step involves the reaction of the resulting compound with 4-(4-fluorophenyl)-2,4-dioxobutanoic acid to yield this compound in high purity.

Scientific Research Applications

6-Phenyl-2-(1-pyrrolidin-1-ylsulfonylpiperidin-4-yl)pyridazin-3-one has been extensively studied for its potential applications in drug development. It has been shown to inhibit various enzymes and receptors, including but not limited to, PDE5, PDE6, PDE10, PDE11, and D2 receptors. Inhibition of these enzymes and receptors has been linked to the treatment of various neurological and psychiatric disorders, including Parkinson's disease, schizophrenia, and depression.

Properties

IUPAC Name

6-phenyl-2-(1-pyrrolidin-1-ylsulfonylpiperidin-4-yl)pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O3S/c24-19-9-8-18(16-6-2-1-3-7-16)20-23(19)17-10-14-22(15-11-17)27(25,26)21-12-4-5-13-21/h1-3,6-9,17H,4-5,10-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMAMYENMIPFVKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)N2CCC(CC2)N3C(=O)C=CC(=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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